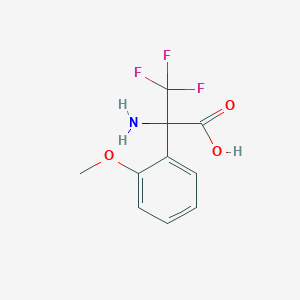
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid
説明
“2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid” is a chemical compound with the molecular formula C10H10F3NO3 and a molecular weight of 249.19 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds involves the use of amidases, which are enzymes that catalyze the hydrolysis of various amides to produce the corresponding carboxylic acids and ammonia . A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was identified as Burkholderia phytofirmans ZJB-15079, from which a novel amidase (Bp-Ami) was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .Molecular Structure Analysis
The molecular structure of “2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid” can be found in various databases .Chemical Reactions Analysis
The chloride was transformed into 4H-pyran-4-one 3c intermediate by the synthesis of (E)-4-methoxybut-3-en-2-one 3b with LiHMDS at −78 °C, followed by TFA-mediated cyclization .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid” include a melting point of 46-49 °C (lit.), specific rotation D25 +68.5 ± 1.3° (c = 1.49 in CH3OH), boiling point 105-107 °C1 mm Hg (lit.), and density 1.344 g/mL at 25 °C (lit.) .科学的研究の応用
Synthesis and Evaluation of Biological Activities
Compounds synthesized from amino acids and analogs demonstrate significant biological activities, including antioxidant, anti-inflammatory, and antiulcer properties. For example, a series of novel conjugates combining amino acids with other molecules have shown to exhibit considerable antioxidant and anti-inflammatory activity, as well as antiulcer potential. The structural variations in these compounds allow for a broad exploration of their therapeutic applications, underscoring their importance in medicinal chemistry (Subudhi & Sahoo, 2011).
Structural Investigation and Material Science Applications
The structural characterization of compounds related to "2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid" has implications in material science. For instance, detailed structural investigations using X-ray crystallography and spectroscopic methods have led to a better understanding of intermolecular interactions, which are crucial for designing materials with specific properties (Venkatesan et al., 2016).
Functional Modification of Polymers
Functional modification of polymers using amino acid derivatives enhances their application in medical fields. By integrating amino compounds into polymer structures, researchers have developed materials with increased swelling properties and thermal stability. These modifications not only extend the polymers' applicability in drug delivery systems but also improve their antimicrobial activities, demonstrating the intersection of chemistry and biomedical engineering (Aly & El-Mohdy, 2015).
Advanced NMR Techniques for Probing Molecular Structures
Innovative applications in NMR spectroscopy, such as the development of perfluoro-tert-butyl 4-hydroxyproline, leverage the unique properties of amino acid derivatives for sensitive detection in medicinal chemistry and probe design. These advances highlight the role of amino acid analogs in facilitating the study of complex biological systems through enhanced spectroscopic techniques (Tressler & Zondlo, 2014).
Renewable Building Blocks for Polymer Synthesis
Exploring renewable phenolic compounds derived from amino acids for polymer synthesis showcases an innovative approach to sustainable material development. By using natural compounds as alternatives to conventional phenol sources, researchers aim to produce environmentally friendly materials with broad applications, from coatings to adhesives (Trejo-Machin et al., 2017).
特性
IUPAC Name |
2-amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c1-17-7-5-3-2-4-6(7)9(14,8(15)16)10(11,12)13/h2-5H,14H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRNLANXXYVLHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(C(=O)O)(C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3,3,3-trifluoro-2-(2-methoxyphenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



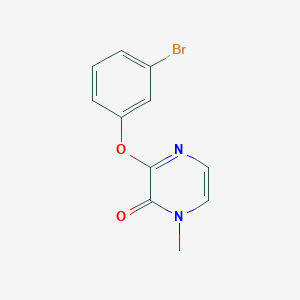
![tert-butyl N-[(6-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B1529358.png)
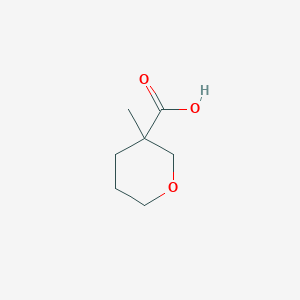
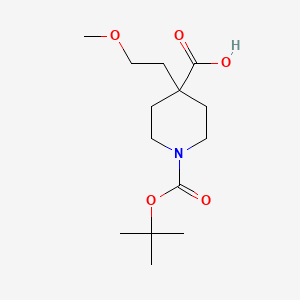
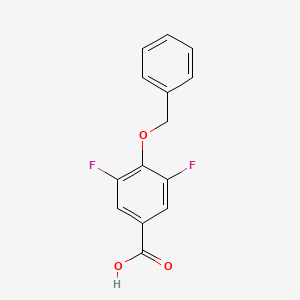
![[3-(3,5-Dimethoxyphenoxy)phenyl]methanamine](/img/structure/B1529364.png)
![2-{4-[(2-Cyanopyridin-4-yl)oxy]phenyl}acetic acid](/img/structure/B1529366.png)
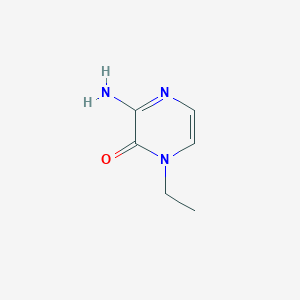
![1-{[2-(Aminomethyl)phenyl]methyl}pyrrolidin-3-ol](/img/structure/B1529368.png)
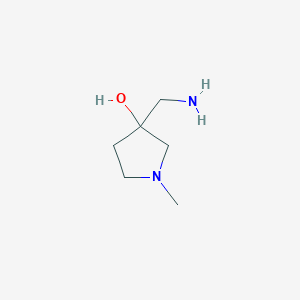
![3-Amino-2-[(3,4,5-trifluorophenyl)methyl]propanamide](/img/structure/B1529374.png)
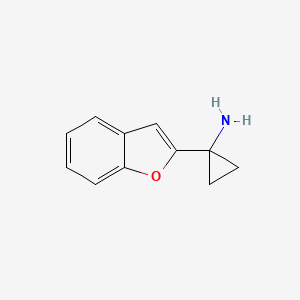
![3-Thia-9-azaspiro[5.5]undecane](/img/structure/B1529377.png)
![[2-(Aminomethyl)cyclopentyl]urea](/img/structure/B1529378.png)